molecular formula C15H9ClFNO2 B5884794 N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B5884794
M. Wt: 289.69 g/mol
InChI Key: HOULHCVTHKQXJY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzofuran core, which is a fused aromatic ring system, and a carboxamide group attached to a substituted phenyl ring. The presence of chlorine and fluorine atoms on the phenyl ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Substitution on the Phenyl Ring:

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the substituted benzofuran with an appropriate amine under conditions such as reflux in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The benzofuran core can undergo oxidation to form quinones or reduction to form dihydrobenzofurans.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

    Reduction: Dihydrobenzofurans or other reduced products.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with a similar phenyl substitution pattern but a different core structure.

    N-(3-chloro-4-fluorophenyl)acetamide: A simpler analogue with an acetamide group instead of a benzofuran core.

    Chloro-fluoro-quinoline derivatives: Compounds with similar halogen substitutions but different core structures.

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO2/c16-11-8-10(5-6-12(11)17)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOULHCVTHKQXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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